

Spectroscopic Characterization of 4-(Trifluoromethyl)piperidine: A Technical Guide

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)piperidine

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-(Trifluoromethyl)piperidine**, a key building block in medicinal chemistry. Due to the limited availability of public spectroscopic data for the parent compound, this guide utilizes data from its N-tert-butoxycarbonyl (N-Boc) protected analogue, **N-Boc-4-(trifluoromethyl)piperidine**. The core piperidine and trifluoromethyl group spectral features are expected to be comparable.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **N-Boc-4-(trifluoromethyl)piperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.60	br s	-	N-H (Boc-carbamate)
3.23 - 3.17	m	-	H-2ax, H-6ax
2.17 - 2.07	m	-	H-2eq, H-6eq
1.80 - 1.72	m	-	H-3ax, H-5ax
1.45	s	-	C(CH ₃) ₃ (Boc)
1.40 - 1.30	m	-	H-3eq, H-5eq, H-4

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Quartet Coupling Constant (J) Hz	Assignment
155.9	-	C=O (Boc)
127.0	274.6	CF ₃
79.5	-	C(CH ₃) ₃ (Boc)
39.4	-	C-2, C-6
31.1	29.1	C-4
28.3	-	C(CH ₃) ₃ (Boc)
22.9	-	C-3, C-5

¹⁹F NMR (564 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
-66.2	t	11.0	CF ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	-	N-H Stretch (Carbamate)
2980	-	C-H Stretch (Aliphatic)
1691	Strong	C=O Stretch (Carbamate)
1254	Strong	C-F Stretch
1165	Strong	C-F Stretch

Mass Spectrometry (MS)

For the parent compound, **4-(Trifluoromethyl)piperidine** (C₆H₁₀F₃N), the expected exact mass and nominal mass are as follows:

Parameter	Value
Molecular Formula	C ₆ H ₁₀ F ₃ N
Exact Mass	153.0765
Molecular Weight	153.15

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 153.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane for ¹H and ¹³C).

Infrared (IR) Spectroscopy

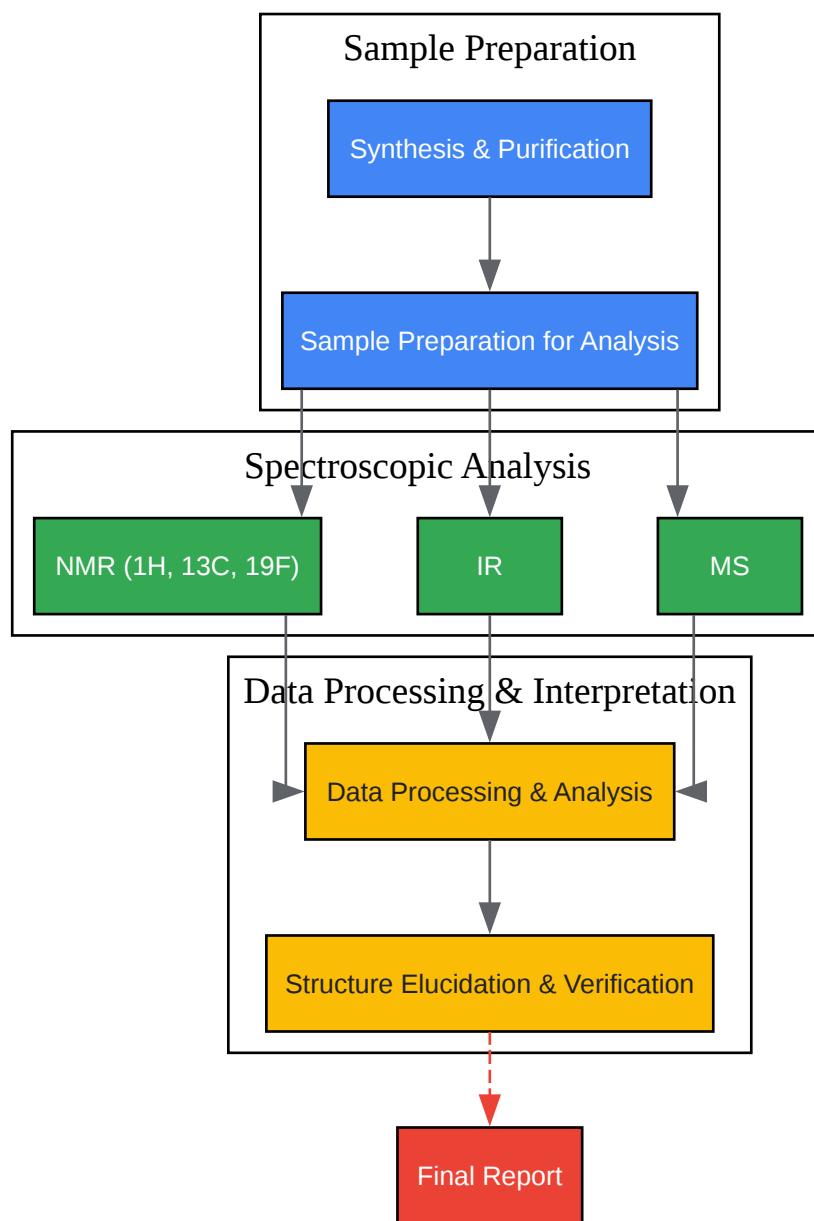
A thin film of the sample is prepared on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate.[\[1\]](#) The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.[\[1\]](#) Absorbance is measured in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

For a volatile compound like **4-(Trifluoromethyl)piperidine**, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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References

- 1. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR [m.chemicalbook.com]
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